3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine
Overview
Description
Synthesis Analysis
The synthesis of triazine derivatives involves various strategies, including cyclization reactions, substitution reactions, and the use of diazotization techniques. For example, the synthesis of related triazine compounds, such as 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine, was achieved through azido-3-methyl-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine derivatives, demonstrating the complexity and versatility of synthetic approaches for triazine derivatives (Mojzych, Karczmarzyk, & Rykowski, 2005).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by X-ray crystallography, which provides detailed insights into the arrangement of atoms, molecular geometry, and the nature of crystal packing. The structural analysis of such compounds reveals their planar or nearly planar geometries, and the presence of intramolecular interactions that stabilize their structures. The crystallographic analysis of related compounds, such as 5-Phenyl-[1,2,3]triazolo[1,5-b][1,2,4]triazine-3-carboxamide, helps in understanding the molecular conformation and packing in the crystal lattice, which is crucial for their physical and chemical properties (L'abbé, Meutermans, Meervelt, King, & Lenstra, 2010).
Chemical Reactions and Properties
Triazine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and rearrangements, which are influenced by their electronic structure and the nature of substituents. These reactions are utilized for the synthesis of complex molecules and for modifications to introduce functional groups, which are essential for their applications. For example, the benzyne-mediated rearrangement of 3-(2-pyridyl)-1,2,4-triazines demonstrates the reactivity of these compounds towards the formation of novel heterocyclic structures (Nikonov et al., 2013).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substitution patterns. These properties are crucial for their practical applications and for determining the conditions under which they can be handled and used in reactions. The study of these properties is essential for the development of triazine-based materials and for their use in various industrial applications.
Chemical Properties Analysis
The chemical properties of triazine derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by the electronic structure of the triazine ring and the nature of substituents. These properties influence the behavior of triazine derivatives in chemical reactions and their interactions with biomolecules, which are important for their applications in medicinal chemistry and materials science.
- (Mojzych, Karczmarzyk, & Rykowski, 2005)
- (L'abbé, Meutermans, Meervelt, King, & Lenstra, 2010)
- (Nikonov et al., 2013)
Scientific Research Applications
Biological and Pharmacological Significance
The triazine scaffold, including 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine, has been extensively studied in medicinal chemistry due to its significant biological and pharmacological activities. Triazine derivatives exhibit a broad spectrum of biological activities, such as antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal effects. This makes the triazine nucleus an attractive core moiety for researchers aiming to develop future drugs (Tarawanti Verma et al., 2019).
Chemical Reactivities and Synthetic Approaches
The synthesis and functionalization of triazine derivatives, including 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine, involve various strategies that lead to compounds with significant medicinal, pharmacological, and biological applications. These compounds serve as vital probes due to their diverse applications in the medicinal, pharmacological, and biological fields as drugs, semi-drugs, and bioactive systems. Their reactivity towards electrophilic and nucleophilic reagents under different conditions has been explored, highlighting their potential in anticancer, anti-HIV, and antimicrobial activities, among others (M. Makki et al., 2019).
Applications in Material Science
The triazine-based compounds, specifically 1,3,5-triazine derivatives, have found significant applications in material science, particularly in the development of discotic liquid crystals. These materials are of prime importance for charge and energy transport investigations and have potential organo-electronic applications due to their unique structural modifications and properties. Research on 1,3,5-triazine-based mesogens demonstrates the versatility of triazine derivatives in creating materials for potentially commercially successful liquid crystal display and other applications (Deepak Devadiga et al., 2019).
Antitumor Activities
The antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives have been thoroughly reviewed, highlighting the broad spectrum of activities including antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. These activities, combined with their simple synthesis, confer great potential on these molecules as scaffolds for the development of antitumor compounds (S. Cascioferro et al., 2017).
Future Directions
The future directions for the study of this compound could involve further exploration of its synthesis, structure, and properties. Additionally, its potential applications in various fields such as materials science could be investigated. The study of related compounds has shown promising results, such as the observation of spin-transition in a related compound , which could guide future research directions.
properties
IUPAC Name |
5-phenyl-3-(5-phenylpyridin-2-yl)-1,2,4-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-12-18(21-13-17)20-23-19(14-22-24-20)16-9-5-2-6-10-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVPWRTVQHPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=NC(=CN=N3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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